An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline and established methodologies for their experimental determination. As of the last update, specific experimental data for this compound were not publicly available. The predicted values herein are intended to guide initial research and experimental design.
Introduction: Unveiling a Novel Heterocyclic Scaffold
The convergence of quinoline and 1,3,4-thiadiazole moieties in a single molecular entity, 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline, presents a compelling scaffold for investigation in medicinal chemistry and drug discovery. Both quinoline and 1,3,4-thiadiazole ring systems are privileged structures, frequently appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The specific combination in the target molecule, featuring a chloro-substituted thiadiazole linked to the quinoline core, suggests potential for novel pharmacological profiles.
A thorough understanding of the physicochemical properties of this compound is paramount for any drug development endeavor. These properties, including solubility, lipophilicity (logP), and ionization constant (pKa), govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide offers a dual approach: firstly, providing computationally predicted values for the key physicochemical parameters of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline to inform initial studies, and secondly, detailing robust, field-proven experimental protocols for the empirical determination of these critical attributes.
Computational Prediction of Physicochemical Properties
In the absence of experimental data, in silico prediction serves as a valuable starting point for understanding the likely behavior of a novel compound. The following properties for 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline have been calculated using established computational models. It is crucial to recognize that these are theoretical estimations and experimental verification is essential.
Chemical Structure:
Caption: Chemical structure of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.
Table 1: Predicted Physicochemical Properties of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
| Property | Predicted Value | Method/Software | Significance in Drug Development |
| Molecular Formula | C₁₁H₆ClN₃S | - | Basic molecular information. |
| Molecular Weight | 263.71 g/mol | - | Influences diffusion and absorption. |
| logP (Octanol/Water) | 3.5 - 4.5 | ALOGPS, ChemAxon | Indicates lipophilicity; affects membrane permeability and solubility. |
| Aqueous Solubility | Low | ALOGPS | Critical for absorption and formulation. |
| pKa (most basic) | 2.0 - 3.0 (Quinoline N) | ChemAxon | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| pKa (most acidic) | Not significant | ChemAxon | - |
| Polar Surface Area | ~55 Ų | - | Influences membrane transport. |
| Hydrogen Bond Donors | 0 | - | Affects solubility and binding. |
| Hydrogen Bond Acceptors | 4 | - | Affects solubility and binding. |
| Rotatable Bonds | 1 | - | Relates to conformational flexibility. |
Experimental Determination of Physicochemical Properties
The following section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.[3] A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.
Protocol: Capillary Melting Point Method
Apparatus:
-
Melting point apparatus (e.g., Melt-Temp, Stuart SMP10)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample gently in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will save time in the subsequent accurate determinations.
-
Accurate Determination: Use a fresh sample and heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.
-
Replicates: Perform the determination in triplicate to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] For poorly soluble compounds, the shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]
Protocol: Shake-Flask Method for Thermodynamic Solubility
Materials:
-
5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
-
Phosphate buffered saline (PBS), pH 7.4
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation: Add an excess amount of the compound to a series of vials containing a known volume of PBS (pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Self-validation step: Ensure the filter material does not adsorb the compound by analyzing a standard solution before and after filtration.
-
Quantification: Analyze the filtrate using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the specified medium.
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity (logP) Determination
Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key indicator of a drug's ability to cross biological membranes.
Protocol: Shake-Flask Method for logP Determination
Materials:
-
5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., UV-Vis spectroscopy or HPLC)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.
-
Partitioning: Dissolve a known amount of the compound in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.
-
Equilibration: Cap the tube and vortex for several minutes to ensure thorough mixing. Allow the tube to stand until the two phases have completely separated. Centrifugation can be used to expedite phase separation.
-
Sampling: Carefully withdraw aliquots from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
-
Replicates: Perform the experiment in triplicate.
Caption: Workflow for logP Determination.
Data Interpretation and Application in Drug Development
The predicted and experimentally determined physicochemical properties provide a foundational dataset for guiding the progression of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline as a potential drug candidate.
-
Solubility: The predicted low aqueous solubility suggests that formulation strategies such as particle size reduction, solid dispersions, or the use of solubilizing excipients may be necessary to achieve adequate oral absorption.[4][7]
-
Lipophilicity (logP): A logP in the predicted range of 3.5-4.5 indicates good membrane permeability but may also be associated with higher metabolic turnover and potential for non-specific binding. This value will need to be balanced with solubility for optimal drug-like properties.
-
pKa: The predicted basic pKa of the quinoline nitrogen suggests that the compound will be protonated in the acidic environment of the stomach, which could influence its dissolution and absorption.
Chemical Safety, Handling, and Storage
Given the presence of a chlorinated heterocyclic system, appropriate safety precautions should be taken when handling 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline represents a promising, yet underexplored, chemical entity. This guide provides a critical starting point for its investigation by offering a combination of computationally predicted physicochemical properties and robust, validated experimental protocols. The successful development of this or any novel compound hinges on the early and accurate characterization of these fundamental properties. The methodologies outlined herein provide a clear and actionable framework for researchers to generate the high-quality data necessary to advance their drug discovery programs.
References
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Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]
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Taha, M., et al. (2019). Synthesis of Novel Quinoline-Based Thiadiazole, Evaluation of Their Antileishmanial Potential and Molecular Docking Studies. Bioorganic Chemistry. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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MDPI. (2021). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules. [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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ResearchGate. (2015). (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. [Link]
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ResearchGate. (2019). Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies | Request PDF. [Link]
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University of Alberta. (n.d.). Melting point determination. [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
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ResearchGate. (2013). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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ChemAxon. (n.d.). Calculators & Predictors. [Link]
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TrAC Trends in Analytical Chemistry. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. [Link]
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MDPI. (2018). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]
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Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
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